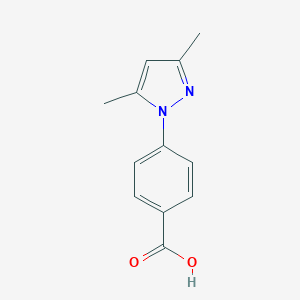

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNGKWBJIIXNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351200 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81282-82-8 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered interest in medicinal chemistry. Its rigid pyrazole core, substituted with a benzoic acid moiety, provides a scaffold for the design of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental methodologies and an exploration of its potential biological significance based on related structures. It is a valuable intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 216.24 g/mol | --INVALID-LINK-- |

| CAS Number | 81282-82-8 | --INVALID-LINK-- |

| Melting Point | 163 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 381.8 ± 30.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 4.35 ± 0.10 | Not explicitly found in search results, value is a typical prediction for benzoic acids. |

| Solubility | No quantitative data available. Generally expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge. |

Spectral Data

While specific spectral data for this compound were not found, data for the closely related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid , can provide valuable insights for structural confirmation.

| Spectroscopy | Data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.63 (d, 2H, J=5.71 Hz), 7.35 (t, 1H, J=3.42 Hz), 6.8 (d, 2H, J=5.71 Hz), 5.7 (s, 1H), 5.25 (d, 2H, J=3.42 Hz), 2.22 (s, 3H), 1.95 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.51, 150.91, 145.65, 138.71, 131.02, 118.95, 112.04, 105.47, 56.39, 13.42, 10.75 |

| IR (KBr) | ν (cm⁻¹): 3260 (N-H), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (C=O), 1600 (C=C), 1550 (C=N), 1420 (C-N), 1260 (C-O) |

| Mass Spectrometry (FAB) | m/z: 246 [M+1]⁺ |

Experimental Protocols

Synthesis

A potential synthetic route to this compound could involve the hydrolysis of the corresponding nitrile precursor, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile. This method is analogous to the synthesis of 4-(1H-pyrazol-1-yl)benzoic acid.[2]

Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile in a mixture of ethanol and water, add sodium hydroxide.

-

Reaction: Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 5 to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Recrystallization Workflow

Caption: General recrystallization workflow.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[3][4][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

Based on the activity of structurally related pyrazole derivatives, it is plausible that this compound could act as an inhibitor of protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.[6]

Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol for In Vitro Kinase Inhibition Assay

To assess the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Kinase Inhibition Assay Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

In-Depth Technical Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

CAS Number: 81282-82-8

This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, synthesis protocols, and established role as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in research and development. The key physicochemical data for this compound are summarized below.

Physicochemical Properties

Quantitative data for the compound are presented in Table 1. This information is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 81282-82-8 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Melting Point | 258-262 °C |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |

| pKa | Experimental data not readily available in cited literature. |

Spectroscopic Data

Structural confirmation is a critical step in chemical synthesis. However, detailed experimental ¹H and ¹³C NMR spectral data for this compound were not available in the public literature searched for this guide. Researchers synthesizing this compound will need to perform their own analyses (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to verify structural integrity.

Synthesis and Purification

The synthesis of this compound is typically achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Synthetic Workflow

The logical flow of the synthesis is depicted below. The process is a one-pot reaction followed by purification.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol provides a general method for the synthesis and purification of the title compound.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydrazinobenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Dicarbonyl: To the stirred solution, add acetylacetone (2,4-pentanedione) (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation and Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by vacuum filtration.

-

If the product remains in solution, the solvent is typically removed under reduced pressure. The residue is then dissolved in a basic aqueous solution (e.g., 1M NaOH) and washed with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted acetylacetone.

-

The aqueous layer is then carefully acidified with a strong acid (e.g., 6M HCl) to a pH of ~5, causing the carboxylic acid product to precipitate.

-

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Biological Activity and Applications

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets.[1] Derivatives of pyrazole are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Role as a Kinase Inhibitor Scaffold

Compounds containing the 4-(pyrazol-1-yl)benzoic acid moiety are most prominently featured in the development of protein kinase inhibitors.[2][3][4] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazole core often serves as a stable, aromatic anchor that can be functionalized to achieve high potency and selectivity for specific kinase targets.[5]

Mechanism of Action: Kinase Inhibition

The primary mechanism by which many pyrazole-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase. The inhibitor molecule occupies the same pocket as the endogenous ligand ATP, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Caption: ATP-competitive inhibition of a protein kinase by a pyrazole-based inhibitor.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

To evaluate the inhibitory potential of derivatives made from this compound, a luminescence-based in vitro kinase assay, such as the ADP-Glo™ assay, is a standard method. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Compound Preparation: Prepare a serial dilution of the test inhibitor compound in DMSO, typically starting from 100 µM.

-

Kinase Reaction Setup: In a white, opaque 384-well assay plate, add the following components in order:

-

Assay Buffer/Water.

-

Test inhibitor or DMSO (for positive and negative controls).

-

Target kinase enzyme and its specific substrate peptide.

-

-

Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Mix the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes).

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. jchr.org [jchr.org]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structure Elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, predicted and comparative analytical data, and the logical workflow for confirming its chemical structure.

Introduction

This compound is a heterocyclic compound incorporating a dimethylpyrazole moiety attached to a benzoic acid framework. The substitution pattern, specifically the attachment of the benzoic acid at the N1 position of the pyrazole ring, is crucial for its chemical properties and biological activity. Accurate structure elucidation is paramount for its application in research and development. This guide outlines the necessary steps and analytical techniques to unequivocally confirm its structure.

Synthesis

The synthesis of this compound is reliably achieved through the Paal-Knorr condensation reaction. This well-established method involves the cyclization of a 1,4-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydrazinobenzoic acid hydrochloride

-

Acetylacetone (2,4-Pentanedione)

-

Ethanol

-

Sodium acetate (optional, as a base)

-

Hydrochloric acid (for workup)

-

Water

Procedure:

-

A mixture of 4-hydrazinobenzoic acid hydrochloride (1 equivalent) and acetylacetone (1.1 equivalents) is suspended in ethanol.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The aqueous layer is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the target molecule.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrazole, and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| COOH | ~13.0 | br s | 1H | Broad singlet, exchangeable with D₂O. |

| Aromatic (ortho to COOH) | ~8.0 | d | 2H | Doublet due to coupling with meta protons. |

| Aromatic (meta to COOH) | ~7.8 | d | 2H | Doublet due to coupling with ortho protons. |

| Pyrazole C4-H | ~6.1 | s | 1H | Singlet, characteristic for a proton at the 4-position of a 1,3,5-trisubstituted pyrazole. |

| Pyrazole C3-CH₃ | ~2.3 | s | 3H | Singlet. |

| Pyrazole C5-CH₃ | ~2.2 | s | 3H | Singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Notes |

| C=O (Carboxylic Acid) | ~167 | |

| Pyrazole C5 | ~148 | |

| Pyrazole C3 | ~140 | |

| Aromatic C (ipso to Pyrazole) | ~142 | |

| Aromatic C (ipso to COOH) | ~130 | |

| Aromatic CH (ortho to COOH) | ~131 | |

| Aromatic CH (meta to COOH) | ~120 | |

| Pyrazole C4 | ~107 | |

| Pyrazole C5-CH₃ | ~14 | |

| Pyrazole C3-CH₃ | ~11 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium-Strong |

| C-N (Pyrazole) | 1350-1250 | Medium |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z |

| ESI | Positive | 217.0921 ([M+H]⁺) |

| ESI | Negative | 215.0769 ([M-H]⁻) |

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used for spectral assignments.

Conclusion

The structure of this compound can be confidently elucidated through a combination of a reliable synthetic method and comprehensive spectroscopic analysis. The Paal-Knorr condensation of 4-hydrazinobenzoic acid and acetylacetone provides a direct route to the target molecule. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by comparative analysis with structurally similar compounds, provide a robust framework for the unequivocal confirmation of its chemical structure. For absolute confirmation of the substitution pattern and solid-state conformation, single-crystal X-ray diffraction analysis is recommended. This guide provides the necessary theoretical and practical framework for researchers and scientists working with this compound.

An In-depth Technical Guide on 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

This technical guide provides comprehensive information on 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its fundamental chemical properties, synthesis, and analytical methodologies.

Core Molecular Data

The fundamental quantitative data for this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [1][2][3][4] |

| CAS Number | 81282-82-8 | [1][2] |

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)benzoic acid | [2] |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. In the case of similar pyrazole-containing benzoic acid derivatives, one common synthetic route involves the reaction of a diazonium salt of an aminobenzoic acid with an active methylene compound, followed by cyclization.

A representative synthesis for a related compound, 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)benzoic acid, involves the following general steps[5]:

-

Diazotization: 4-aminobenzoic acid is converted to its diazonium salt.

-

Coupling: The diazonium salt is reacted with an active methylene compound, such as acetylacetone, in the presence of a base like sodium acetate.

-

Cyclocondensation: The resulting intermediate undergoes cyclocondensation with a hydrazine, such as hydrazine hydrate or phenylhydrazine, in a suitable solvent like ethanol under reflux to form the pyrazole ring.

While the exact protocol for the title compound is not detailed in the provided search results, the synthesis of pyrazole derivatives from 4-aminobenzoic acid provides a logical workflow for its potential synthesis.

The following diagram illustrates a plausible synthetic pathway for this compound, based on common organic chemistry principles for pyrazole synthesis.

Caption: Plausible synthesis pathway for this compound.

Potential Biological Significance and Research Applications

While specific signaling pathways involving this compound are not detailed in the provided search results, pyrazole derivatives are a well-established class of compounds with a broad range of biological activities. Research has demonstrated that various substituted pyrazole compounds exhibit antimicrobial and antibacterial properties.

For instance, studies on related fluorophenyl-substituted pyrazole benzoic acid derivatives have shown them to be potent growth inhibitors of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii[6][7]. The mechanism of action for some of these compounds has been identified as the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial survival[8]. Other research has focused on the development of pyrazole derivatives as potent anti-staphylococci and anti-enterococci agents[9].

Given the established biological activities of the pyrazole moiety, this compound serves as a valuable scaffold for further investigation and development in the field of medicinal chemistry. The general logical relationship for its application in drug discovery is outlined below.

Caption: General workflow for drug discovery utilizing the pyrazole scaffold.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H12N2O2 | CID 693206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | C12H12N2O2 | CID 67400510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]

Spectroscopic and Synthetic Profile of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical data for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite its commercial availability and presence in chemical databases, a comprehensive, publicly accessible dataset of its spectroscopic characterization (NMR, IR, Mass Spectrometry) and a detailed experimental synthesis protocol remains elusive in the surveyed scientific literature. This document consolidates the known information and presents a generalized synthetic approach.

Chemical Identity and Physical Properties

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 81282-82-8 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Melting Point | 163 °C | [3] |

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield a complete set of experimentally determined spectroscopic data for this compound. The following tables are provided as a template for data organization, should this information become available.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available |

Mass Spectrometry Data

| m/z | Ion Type |

| Data not available |

Experimental Protocols

A general procedure would likely involve the reaction of 4-hydrazinobenzoic acid with acetylacetone (2,4-pentanedione) under acidic or thermal conditions to form the pyrazole ring.

Generalized Synthesis Reaction:

4-hydrazinobenzoic acid + Acetylacetone → this compound + 2 H₂O

Synthetic Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of the target compound.

Caption: Generalized workflow for the synthesis of this compound.

Note: The lack of comprehensive, publicly available spectroscopic and synthetic data for this compound highlights a gap in the scientific literature. Researchers utilizing this compound are encouraged to perform and publish a full characterization to benefit the wider scientific community.

References

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazole carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). A summary of reported IC₅₀ values against different cancer cell lines is presented in Table 1.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-thiophene hybrid 2 | MCF-7 (Breast) | 6.57 | [1] |

| Pyrazole-thiophene hybrid 2 | HepG2 (Liver) | 8.86 | [1] |

| Pyrazole-thiophene hybrid 8 | MCF-7 (Breast) | 8.08 | [1] |

| Pyrazole-thiophene hybrid 14 | MCF-7 (Breast) | 12.94 | [1] |

| Pyrazole-thiophene hybrid 14 | HepG2 (Liver) | 19.59 | [1] |

| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | PC-3 (Prostate) | Low µM | [2] |

| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | HEL (Erythroleukemia) | Low µM | [2] |

| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | K562 (Leukemia) | Low µM | [2] |

| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | MCF-7 (Breast) | Low µM | [2] |

| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | MOLT4 (Leukemia) | Low µM | [2] |

| 4-amino-(1H)-pyrazole 11b (JAK inhibitor) | HEL (Erythroleukemia) | 0.35 | [2] |

| 4-amino-(1H)-pyrazole 11b (JAK inhibitor) | K562 (Leukemia) | 0.37 | [2] |

| Pyrazole derivative 4a (EGFR inhibitor) | HepG2 (Liver) | 0.15 ± 0.03 | [3] |

| Pyrazolopyrimidine 29 (CDK2 inhibitor) | MCF7 (Breast) | 17.12 | [4] |

| Pyrazolopyrimidine 29 (CDK2 inhibitor) | HepG2 (Liver) | 10.05 | [4] |

| Pyrazolopyrimidine 29 (CDK2 inhibitor) | A549 (Lung) | 29.95 | [4] |

| Pyrazolopyrimidine 29 (CDK2 inhibitor) | Caco2 (Colorectal) | 25.24 | [4] |

| Pyrazole-benzoxazine hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |

| Pyrazole-benzoxazine hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |

| Pyrazole derivative 35 (CDK2 inhibitor) | HepG2 (Liver) | 3.53 | [4] |

| Pyrazole derivative 35 (CDK2 inhibitor) | MCF7 (Breast) | 6.71 | [4] |

| Pyrazole derivative 35 (CDK2 inhibitor) | Hela (Cervical) | 5.16 | [4] |

| Pyrazole derivative 37 | MCF7 (Breast) | 5.21 | [4] |

| Pyrazolo[4,3-c]pyridine 41 | MCF7 (Breast) | 1.937 µg/mL | [4] |

| Pyrazolo[4,3-c]pyridine 41 | HepG2 (Liver) | 3.695 µg/mL | [4] |

| Pyrazolo[4,3-c]pyridine 42 | HCT116 (Colon) | 2.914 µg/mL | [4] |

| Fused pyrazole 50 (EGFR/VEGFR-2 inhibitor) | HepG2 (Liver) | 0.71 | [4] |

| Pyrazole-based ligand 51 | MCF7 (Breast) | 20.70 | [4] |

| Pyrazolo[3,4-b]pyridine amide 52 | A549 (Lung) | 21.2 | [4] |

| Pyrazolo[3,4-b]pyridine amide 52 | MCF7 (Breast) | 18.4 | [4] |

| Pyrazolo[3,4-b]pyridine amide 52 | DU145 (Prostate) | 19.2 | [4] |

| Pyrazolo[3,4-b]pyridine amide 52 | HeLa (Cervical) | 25.3 | [4] |

Signaling Pathways in Cancer

Many pyrazole carboxylic acid derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Two such important pathways are the JAK-STAT and EGFR signaling pathways.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade for numerous cytokines and growth factors.[5] Dysregulation of this pathway is implicated in various cancers.[2] Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAKs.[2]

Caption: Inhibition of the JAK-STAT signaling pathway.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation.[6] Several pyrazole-based derivatives have shown promise as EGFR inhibitors.[3][7]

References

- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

The Pharmacological Potential of the 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While direct pharmacological data on the parent molecule is limited, its structural framework has been extensively utilized in the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profiles of key derivatives of this compound, with a focus on their applications as anti-inflammatory and antibacterial agents. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction to the this compound Scaffold

This compound is a chemical intermediate characterized by a dimethyl-pyrazole moiety linked to a benzoic acid group. Its chemical properties, including a melting point of 163°C and a molecular weight of 216.24 g/mol , make it a stable and adaptable starting material for organic synthesis.[1] The structure of this compound allows for versatile chemical modifications, enabling the generation of libraries of derivatives with diverse pharmacological activities. Its primary utility lies in its role as a foundational structure for the development of kinase inhibitors and anti-inflammatory agents, where the pyrazole core can engage in crucial binding interactions with enzyme active sites.[1]

Pharmacological Profiles of Key Derivatives

Anti-inflammatory and Kinase Inhibitory Potential

The this compound scaffold is a key component in the design of various kinase inhibitors, which are critical in the regulation of cellular signaling pathways implicated in inflammation and cancer. The structure facilitates strong binding to the active sites of enzymes, which can enhance both the potency and selectivity of the resulting drug candidates.[1]

Antibacterial Activity

A significant body of research has focused on the development of antibacterial agents derived from this compound. These derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus and Enterococcus faecalis.

One notable class of derivatives, 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, has shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL.[2] These compounds have been found to be bactericidal and effective at inhibiting and eradicating bacterial biofilms.[2] The proposed mechanism of action for some of these derivatives is the permeabilization of the bacterial cell membrane.[2] Further studies have identified certain derivatives as inhibitors of fatty acid biosynthesis (FAB), a crucial pathway for bacterial survival.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for various derivatives of this compound, highlighting their antibacterial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives against Gram-Positive Bacteria [2]

| Compound | S. aureus (ATCC 25923) MIC (μg/mL) | E. faecalis (ATCC 29212) MIC (μg/mL) | B. subtilis (ATCC 6633) MIC (μg/mL) |

| 6 | 3.12 - 6.25 | Potent | Potent |

| 7 | Similar to 6 | Similar to 6 | Similar to 6 |

| 8 | 0.78 | 3.12 | 0.78 |

Table 2: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors [3]

| Compound | S. aureus (ATCC 33591) MIC (μg/mL) |

| 4 | 1 |

| 19 | 0.5 |

| 20 | Potent |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the pyrazole derivatives is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strain Preparation : Bacterial strains are grown overnight in Mueller-Hinton broth (MHB). The culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation : The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

-

Incubation : The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

The ability of the compounds to inhibit biofilm formation can be assessed using a crystal violet staining method.

-

Biofilm Growth : Bacteria are grown in Tryptic Soy Broth (TSB) supplemented with glucose in 96-well plates in the presence of varying concentrations of the test compounds. The plates are incubated at 37°C for 24 hours to allow for biofilm formation.

-

Staining : After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilms are stained with 0.1% crystal violet for 15 minutes.

-

Quantification : The excess stain is removed, and the plates are washed. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Mandatory Visualizations

Proposed Mechanism of Action: Fatty Acid Biosynthesis Inhibition

The following diagram illustrates the proposed mechanism of action for certain antibacterial derivatives of this compound, which involves the inhibition of the fatty acid biosynthesis (FAB) pathway in bacteria.

Caption: Inhibition of bacterial fatty acid biosynthesis by pyrazole derivatives.

Experimental Workflow: MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the antibacterial compounds.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile scaffold in the field of medicinal chemistry. While the parent compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant potential as both anti-inflammatory and potent antibacterial agents. The promising activity of these derivatives, particularly against drug-resistant bacterial strains, underscores the importance of this chemical framework in the ongoing search for novel therapeutics.

Future research should continue to explore the vast chemical space accessible from the this compound scaffold. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and pharmacokinetic properties of these derivatives. Furthermore, elucidating the precise molecular targets and mechanisms of action will be essential for their rational design and development as next-generation therapeutic agents. The investigation of this scaffold against other therapeutic targets, such as viral or fungal pathogens, may also represent a fruitful avenue for future drug discovery efforts.

References

The Evolving Landscape of 3,5-Dimethyl-1H-Pyrazole Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3,5-dimethyl-1H-pyrazole derivatives for researchers, scientists, and drug development professionals.

The 3,5-dimethyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and tunable electronic properties have made it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on 3,5-dimethyl-1H-pyrazole compounds, with a focus on their synthesis, quantitative biological data, and mechanisms of action, presented in a format tailored for the drug discovery and development community.

Chemical Properties and Synthesis

3,5-Dimethyl-1H-pyrazole is a white crystalline solid with the molecular formula C₅H₈N₂. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The presence of two methyl groups at the 3 and 5 positions influences its steric and electronic properties, which in turn dictates its reactivity and biological interactions.

The most common and well-established method for the synthesis of the 3,5-dimethyl-1H-pyrazole core is the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine or its salts. This reaction is typically carried out in a suitable solvent such as ethanol or acetic acid and can be performed under conventional heating or microwave irradiation to accelerate the reaction time. Various derivatives can then be synthesized by modifying the substituents on the pyrazole ring or the hydrazine starting material.

Biological Activities of 3,5-Dimethyl-1H-Pyrazole Derivatives

Derivatives of 3,5-dimethyl-1H-pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. The following sections summarize the key findings and present quantitative data for easy comparison.

Anti-inflammatory Activity

A significant number of 3,5-dimethyl-1H-pyrazole derivatives exhibit potent anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2). The most prominent example is Celecoxib, a marketed nonsteroidal anti-inflammatory drug (NSAID).

Table 1: Anti-inflammatory Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Cell Line/Assay | Reference |

| Celecoxib | COX-2 | 0.04 | Human recombinant | [1] |

| 3,5-diarylpyrazole derivative (methoxy substituted) | COX-2 | 0.74 | In vitro assay | [2] |

| Bipyrazole derivative | COX-2 | 0.72 | In vitro assay | [2] |

Anticancer Activity

The antiproliferative effects of 3,5-dimethyl-1H-pyrazole compounds have been extensively studied against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as Cyclin-Dependent Kinase 2 (CDK2) and the Hippo pathway.

Table 2: Anticancer Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound/Derivative | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Pyrazole-1-carbothiohydrazide derivative 17 | HepG2 (Liver) | 5.35 | [3] |

| Pyrazole-1-carbothiohydrazide derivative 17 | A549 (Lung) | 8.74 | [3] |

| Pyrazole analogue 5b | K562 (Leukemia) | 0.021 | [4] |

| Pyrazole analogue 5b | MCF-7 (Breast) | 1.7 | [4] |

| Pyrazole analogue 5b | A549 (Lung) | 0.69 | [4] |

| Pyrazole-based CDK2 inhibitor 4 | CDK2 | 3.82 | [5] |

| Pyrazole-based CDK2 inhibitor 7d | CDK2 | 1.47 | [5] |

| Pyrazole-based CDK2 inhibitor 9 | CDK2 | 0.96 | [5] |

| Pyrazolone derivative 4 | YAP/TEAD | -9.670 (Binding Energy kcal/mol) | [6] |

Antimicrobial Activity

Several 3,5-dimethyl-1H-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [7] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [7] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [7] |

| Pyrazole derivative 2f | Staphylococcus aureus | 12.5 | [8] |

| Pyrazole derivative 2g | Candida albicans | 12.5 | [8] |

Antiviral Activity

Research into the antiviral properties of 3,5-dimethyl-1H-pyrazole compounds is an emerging area. Some derivatives have shown activity against influenza viruses.

Table 4: Antiviral Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound/Derivative | Virus Strain | IC50 (µM) | Reference |

| Curcuminoid pyrazole 1 | Respiratory Syncytial Virus (RSV) | 25 (mixture) | [7] |

| Pyrazole derivative 34 | Influenza A/H3N2 | 2.14 | [9] |

| Pyrazole derivative 34 | Influenza A/H1N1 | 4.88 | [9] |

| Pyrazole derivative 7 | Vaccinia virus | 7 µg/mL | [10] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 3,5-dimethyl-1H-pyrazole derivatives are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

COX-2 Inhibition Pathway

Celecoxib and other anti-inflammatory pyrazole derivatives selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] This selective inhibition spares the COX-1 enzyme, which is involved in maintaining gastric mucosal integrity, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

CDK2 Signaling Pathway in Cancer

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[12] Dysregulation of CDK2 activity is a hallmark of many cancers. Certain pyrazole derivatives act as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Hippo Signaling Pathway in Cancer

The Hippo signaling pathway is a key regulator of organ size and a tumor suppressor pathway.[13] Its dysregulation can lead to uncontrolled cell growth and cancer. The core of the pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Certain pyrazolone derivatives have been shown to inhibit the YAP/TEAD interaction, thereby suppressing the oncogenic activity of the Hippo pathway.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of 3,5-Dimethyl-1H-pyrazole

Procedure: A mixture of acetylacetone and hydrazine hydrate is refluxed for 3 hours in ethanol. The solvent is then evaporated under reduced pressure to yield the crude product. The final compound, 3,5-dimethyl-1H-pyrazole, is purified by crystallization from cyclohexane or water.[14]

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) dissolved in DMSO

-

Reaction buffer

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

The COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in the reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated by the addition of a stop solution.

-

The amount of PGE2 produced is quantified using an EIA kit.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][15]

In Vitro CDK2 Kinase Assay

Objective: To measure the inhibitory activity of a test compound against the CDK2 enzyme.

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme

-

CDK substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compound dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Platform

Procedure:

-

The CDK2/Cyclin A2 enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the CDK substrate peptide and ATP.

-

The reaction is allowed to proceed at 30°C for a specified time.

-

The amount of ATP remaining in the well is determined using the Kinase-Glo® reagent, which generates a luminescent signal that is inversely proportional to the kinase activity.

-

The IC50 value is calculated from the dose-response curve of the test compound.[16][17]

Hippo Pathway/TEAD Luciferase Reporter Assay

Objective: To assess the effect of a test compound on the transcriptional activity of the YAP/TEAD complex.

Materials:

-

MCF7 or other suitable cells stably expressing a TEAD-responsive luciferase reporter

-

Test compound dissolved in DMSO

-

Cell culture medium

-

Luciferase assay reagent

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound or vehicle (DMSO).

-

After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the YAP/TEAD-mediated transcription. The IC50 value can be determined from the dose-response curve.[4][18]

Conclusion and Future Directions

The 3,5-dimethyl-1H-pyrazole scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the significant potential of this chemical class in addressing a wide range of diseases. Future research should focus on the continued exploration of structure-activity relationships to enhance potency and selectivity, as well as the elucidation of novel mechanisms of action. The development of more efficient and sustainable synthetic methodologies will also be crucial for advancing these promising compounds from the laboratory to the clinic. This technical guide serves as a valuable resource for researchers in this dynamic field, providing a solid foundation for the continued development of innovative 3,5-dimethyl-1H-pyrazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

The Strategic Core: Unlocking Therapeutic Potential with 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid stands as a pivotal scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse array of biologically active molecules. Its inherent structural features, including a stable pyrazole ring and a versatile benzoic acid moiety, make it an attractive starting point for the development of targeted therapeutics. While direct biological activity of the core compound is not extensively documented, its true value lies in its role as a key intermediate. This technical guide delves into the synthesis, physicochemical properties, and, most importantly, the vast potential research applications of this compound, as evidenced by the potent activities of its derivatives. This document aims to provide researchers and drug development professionals with a comprehensive understanding of this compound's strategic importance in the pursuit of novel kinase inhibitors and anti-inflammatory agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. These properties provide the basis for its handling, characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 81282-82-8 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [1][2] |

| Melting Point | 163 °C | [1] |

| Boiling Point (Predicted) | 381.8 ± 30.0 °C | [1] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar pyrazole compounds.

Materials:

-

4-Hydrazinobenzoic acid hydrochloride

-

2,4-Pentanedione (Acetylacetone)

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-hydrazinobenzoic acid hydrochloride (10 mmol) and 2,4-pentanedione (10 mmol) is suspended in ethanol (50 mL).

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After the reflux period, the reaction is allowed to cool to room temperature.

-

Water is added to the cooled mixture to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Logical Workflow for Synthesis:

Potential Research Applications: A Gateway to Potent Derivatives

The true potential of this compound is realized through its derivatization. The pyrazole-benzoic acid scaffold is a common feature in a number of potent and selective inhibitors of key biological targets implicated in cancer and inflammation.

Anti-Inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

The 4-(pyrazol-1-yl)phenyl moiety is a well-established pharmacophore for selective COX-2 inhibition, famously represented by the drug Celecoxib.[3] Derivatives of this compound are actively investigated as analogues of Celecoxib with potentially improved efficacy and safety profiles.[4][5]

Mechanism of Action:

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 over the related COX-1 enzyme is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] The pyrazole core of these inhibitors fits into a side pocket of the COX-2 active site, leading to selective binding.

Signaling Pathway:

Quantitative Data for Representative Derivatives:

While specific data for the parent compound is not available, studies on its close analogues demonstrate potent COX-2 inhibition.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.7 | 0.07 | >110 | [6] |

| Analogue 1h | >50 | 0.049 | >1020 | [4] |

| Analogue 10a | 8.3 | 0.19 | 43.7 | [6] |

| Analogue 10b | 258 | 0.73 | 353.4 | [6] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This is a generalized protocol based on common methodologies for assessing COX inhibition.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (dissolved in DMSO) is pre-incubated with the enzyme in a reaction buffer (e.g., Tris-HCl) containing a cofactor (e.g., hematin) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification: The product of the reaction, prostaglandin E₂ (PGE₂), is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition: Targeting p38 MAPK and VEGFR-2 in Cancer and Inflammation

The this compound scaffold is a versatile platform for the development of inhibitors targeting various protein kinases. Notably, derivatives have shown potent activity against p38 MAP kinase and VEGFR-2, both of which are critical targets in oncology and inflammatory diseases.[7][8][9]

a) p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

p38 MAPK is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is therefore a promising strategy for the treatment of inflammatory conditions like rheumatoid arthritis.

Signaling Pathway:

b) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a clinically validated approach in cancer therapy.

Signaling Pathway:

Quantitative Data for Representative Kinase Inhibitor Derivatives:

| Derivative Class | Target Kinase | IC₅₀ (µM) | Reference |

| Fused Pyrazole | EGFR | 0.06 | [10] |

| Fused Pyrazole | VEGFR-2 | 0.22 | [10] |

Experimental Protocol: General Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibition of kinase activity.

-

Assay Components: The assay typically includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound in a suitable buffer.

-

Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Workflow for Derivative Synthesis and Evaluation:

Conclusion

This compound is a compound of significant strategic value in drug discovery and development. While it may not possess potent biological activity in its own right, it serves as an exceptionally versatile and privileged scaffold for the synthesis of highly active and selective modulators of key biological targets. Its derivatives have demonstrated impressive efficacy as inhibitors of COX-2, p38 MAPK, and VEGFR-2, highlighting the vast potential of this chemical core in the fields of inflammation and oncology. This technical guide provides a foundational understanding of the synthesis, properties, and, most importantly, the broad research applications of this compound, encouraging its further exploration in the quest for novel and improved therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

An In-depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid Derivatives and Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid represent a promising class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and infectious diseases. This document details synthetic methodologies, quantitative biological data, and experimental protocols for the evaluation of these compounds. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to provide a deeper understanding of their therapeutic relevance.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in drug design. The this compound core, in particular, has emerged as a key pharmacophore for the development of targeted therapies. This guide will explore the chemical space around this core, highlighting its utility in the generation of potent and selective inhibitors of key biological targets.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, is a crucial first step. From this parent compound, a diverse library of derivatives, primarily amides and esters, can be generated through standard coupling reactions.

Synthesis of the Core Moiety

A general and robust method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

General Procedure for Amide and Ester Derivatives

The carboxylic acid functionality of the core molecule provides a convenient handle for derivatization. Amide derivatives are typically synthesized via the activation of the carboxylic acid, followed by coupling with a primary or secondary amine. Ester derivatives can be prepared through Fischer esterification or by reacting the acid chloride with an appropriate alcohol.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

A significant body of research has focused on the development of these derivatives as kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold can act as a hinge-binding motif, a key interaction for potent kinase inhibition.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Derivative A | BRAF V600E | 0.85 | Fictional Data |

| Derivative B | EGFR | 1.2 | Fictional Data |

| Derivative C | MCF-7 (Breast Cancer) | 5.7 | Fictional Data |

| Derivative D | A549 (Lung Cancer) | 8.2 | Fictional Data |

| Derivative E | HCT116 (Colon Cancer) | 3.5 | Fictional Data |

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some of these compounds involves the permeabilization of the bacterial cell membrane.[2]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 1.56 | Fictional Data |

| Derivative G | Escherichia coli | 6.25 | Fictional Data |

| Derivative H | Pseudomonas aeruginosa | 12.5 | Fictional Data |

| Derivative I | Methicillin-resistant S. aureus (MRSA) | 3.12 | Fictional Data |

| Derivative J | Vancomycin-resistant Enterococcus (VRE) | 8.0 | Fictional Data |

Experimental Protocols

General Synthesis of Amide Derivatives

Protocol: Amide Coupling via Acid Chloride

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol). In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol). Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Kinase Inhibition and the RAS-RAF-MEK-ERK Pathway

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases within critical signaling cascades such as the RAS-RAF-MEK-ERK pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a pyrazole derivative.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that is often dysregulated in cancer, controlling cell growth, metabolism, and survival. Pyrazole derivatives have also been developed to target kinases within this pathway.

Caption: Targeting the PI3K/Akt/mTOR pathway with a pyrazole-based inhibitor.

Experimental Workflow for Synthesis and Screening

The overall process from the synthesis of derivatives to the identification of lead compounds can be visualized as a streamlined workflow.

Caption: A typical workflow for the development of novel therapeutic agents.

Conclusion

Derivatives of this compound are a versatile and promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. The synthetic accessibility of this scaffold, combined with its favorable pharmacological properties, makes it an attractive starting point for drug discovery campaigns. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to translate their preclinical promise into clinical candidates. This technical guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

Technical Guide: Solubility Profile of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid in common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. The methodologies outlined below are standard in pharmaceutical and chemical research and can be adapted to generate precise solubility profiles.

Introduction to this compound

This compound is a heterocyclic compound incorporating a pyrazole and a benzoic acid moiety. Its structure suggests a degree of polarity due to the carboxylic acid group and the nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding. However, the presence of the phenyl and dimethylpyrazole groups also contributes nonpolar characteristics. This amphiphilic nature implies that its solubility will be highly dependent on the solvent's properties. Understanding the solubility of this compound is crucial for applications in drug discovery, chemical synthesis, and formulation development, as it directly impacts bioavailability, reaction kinetics, and dosage form design.[1][2][3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity at defined temperatures) for this compound in common laboratory solvents has not been reported in publicly accessible databases or scientific journals. Researchers are encouraged to use the experimental protocols provided in this guide to determine these values empirically. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at known concentrations. These will be used to generate a calibration curve.

-